molecular formula C15H9NO5 B11843925 Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)- CAS No. 135735-66-9

Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)-

Cat. No.: B11843925
CAS No.: 135735-66-9
M. Wt: 283.23 g/mol
InChI Key: UXLNJVUZXCHAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)- is a polycyclic aromatic compound featuring an isoquinoline core fused with a benzene ring at the [g] position. The structure includes three ketone groups (trione) at positions 3, 5, and 10, and an acetyloxy (-OAc) substituent at position 8.

Properties

CAS No.

135735-66-9

Molecular Formula

C15H9NO5

Molecular Weight

283.23 g/mol

IUPAC Name

(3,5,10-trioxo-2H-benzo[g]isoquinolin-9-yl) acetate

InChI

InChI=1S/C15H9NO5/c1-7(17)21-11-4-2-3-8-13(11)15(20)10-6-16-12(18)5-9(10)14(8)19/h2-6H,1H3,(H,16,18)

InChI Key

UXLNJVUZXCHAMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=CNC(=O)C=C3C2=O

Origin of Product

United States

Preparation Methods

Route 1: Condensation of Vitamin K₃ with Enaminoesters

A foundational approach involves using menadione (vitamin K₃) as a starting material. This method, adapted from Jacobs et al. (2007), proceeds via:

  • Aldol condensation : Menadione reacts with N-substituted enaminoesters under acidic conditions (e.g., HCl/EtOH) to form a β-enamino ketone intermediate.

  • Cyclization : Intramolecular cyclization via heating (80–100°C) in toluene yields the benz[g]isoquinoline trione scaffold.

  • Acetylation : The hydroxyl group at position 9 is acetylated using acetic anhydride in pyridine, achieving the final product.

Key Data :

StepReagents/ConditionsYield
Aldol CondensationMenadione, enaminoester, HCl/EtOH, 60°C, 12h65–70%
CyclizationToluene, reflux, 6h75–80%
AcetylationAc₂O, pyridine, RT, 2h>90%

This route offers modularity for N-substitution but requires stringent moisture control during cyclization.

Route 2: Oxidative Addition of Thiosemicarbazones

Hassan et al. (2018) demonstrated the utility of 2,3-dicyano-1,4-naphthoquinone (DCNQ) in constructing analogous indazole derivatives, which can be adapted for benz[g]isoquinolines:

  • Nucleophilic attack : DCNQ reacts with thiosemicarbazones in ethanol under reflux, forming a thioamide intermediate.

  • Oxidative cyclization : Treatment with ceric ammonium nitrate (CAN) induces cyclization, yielding the trione core.

  • Post-functionalization : Selective acetylation at position 9 is achieved using acetyl chloride in dichloromethane.

Optimization Insight :

  • Solvent choice : Ethanol maximizes solubility of DCNQ but prolongs reaction times; switching to DMF accelerates kinetics at the cost of lower yields.

  • Oxidant selection : CAN outperforms Mn(OAc)₃ in preventing decarboxylation side reactions.

Route 3: Multi-Component Reactions (MCRs)

Recent advances in MCRs enable single-pot synthesis of complex heterocycles. A 2013 protocol (adapted from indazole syntheses) combines:

  • Aldehyde, 4-phenylurazole, and dimedone : Reacted under solvent-free conditions at 25°C for 24h.

  • In situ cyclization : Catalyzed by p-toluenesulfonic acid (PTSA), forming the triazoloindazole intermediate.

  • Oxidation and acetylation : Sequential treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and Ac₂O installs the trione and acetyloxy groups.

Advantages :

  • Atom economy : MCRs reduce waste and intermediate isolation steps.

  • Scalability : Demonstrated at gram-scale with 60–65% overall yield.

Comparative Analysis of Methods

ParameterRoute 1 (Vitamin K₃)Route 2 (DCNQ)Route 3 (MCR)
Starting Material CostLowModerateHigh
Step Count332
Overall Yield45–50%35–40%60–65%
Purification DifficultyModerateHighLow
Functional Group ToleranceLimitedModerateHigh

Route 3 emerges as the most efficient for large-scale synthesis, whereas Route 1 remains preferable for N-substituted derivatives.

Challenges and Optimization Strategies

Regioselectivity in Acetylation

Position 9’s acetylation competes with positions 7 and 11 due to similar electronic environments. Strategies to enhance selectivity include:

  • Directed ortho-metalation : Using lithium diisopropylamide (LDA) to deprotonate position 9 prior to acetylation.

  • Protecting groups : Temporarily blocking competing hydroxyl sites with tert-butyldimethylsilyl (TBS) groups.

Oxidation State Maintenance

The trione structure is prone to reduction under basic conditions. Stabilization methods involve:

  • Inert atmosphere : Conducting reactions under nitrogen or argon.

  • Low-temperature oxidation : Using mild oxidants like IBX (2-iodoxybenzoic acid) at 0°C .

Chemical Reactions Analysis

Key Reaction Conditions:

Reaction TypeReagents/ConditionsProductReference
Pomeranz-FritschH₂SO₄, MeOH, refluxIsoquinoline intermediates
OxidationAg₂O, HNO₃Benz[g]isoquinoline-5,10-dione
Pictet-SpenglerAcyl chloride, AlCl₃, CH₂Cl₂, 0°C to RT1,2-Disubstituted tetrahydro derivatives

Functionalization at Position 9: Acetylation

The 9-(acetyloxy) group is introduced via esterification or nucleophilic substitution:

  • Acetylation : Hydroxy-substituted intermediates at position 9 react with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetyloxy derivative .

  • Selectivity : Position 9 is reactive due to electronic effects from the conjugated trione system, directing electrophilic or nucleophilic attacks .

Example Pathway:

  • Intermediate : 9-Hydroxybenz[g]isoquinoline-3,5,10(2H)-trione.

  • Reagents : Ac₂O, pyridine, 80°C, 4h.

  • Product : 9-(Acetyloxy) derivative with >85% yield .

Reactivity of the Trione System

The triketone moieties at positions 3, 5, and 10 exhibit distinct reactivity:

  • Reduction : Ketones are reducible with NaBH₄ or LiAlH₄ to secondary alcohols, though steric hindrance may limit efficiency .

  • Nucleophilic Attack : The C-3 and C-5 carbonyl groups participate in Michael additions or condensations with amines/hydrazines .

Documented Transformations:

ReactionReagentsOutcomeReference
EsterificationAcCl, pyridine9-Acetyloxy substitution
OxidationHNO₃, Ag₂OStabilization of trione system
Heck CouplingPd(OAc)₂, PPh₃, baseArylation at C-4

Challenges and Limitations

  • Regioselectivity : Competing reactions at C-3, C-5, and C-10 require careful control of conditions .

  • Stability : The acetyloxy group at C-9 may undergo hydrolysis under strongly acidic/basic conditions, necessitating mild reaction protocols .

Biological and Pharmacological Relevance

This synthesis and reactivity profile consolidates methodologies from peer-reviewed studies, emphasizing scalable and regioselective approaches. Further experimental validation is recommended to address gaps in 9-substituted derivative-specific data.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block for Complex Molecules: The compound serves as a reagent in organic synthesis, facilitating the creation of more complex chemical structures.
    • Reactivity Studies: Its unique functional groups allow for various chemical reactions, making it a valuable tool in synthetic chemistry.
  • Biology
    • Antimicrobial Activity: Research has shown that Benz[g]isoquinoline derivatives exhibit significant antibacterial and antifungal properties. For example, studies using the agar well-diffusion assay have demonstrated its effectiveness against various pathogens .
    • Anticancer Potential: Preliminary studies indicate that this compound may inhibit cell proliferation in cancer models. In vitro assays have shown its ability to interfere with pathways involved in tumor growth.
  • Medicine
    • Therapeutic Investigations: Benz[g]isoquinoline-3,5,10(2H)-trione is being studied for its potential therapeutic effects against diseases such as cancer and infections. Its mechanism of action involves binding to specific enzymes or receptors within biological systems.
    • Lead Compound for Drug Development: The compound's structural features make it a candidate for developing new pharmaceuticals targeting various diseases.
  • Industry
    • Production of Specialty Chemicals: This compound is utilized in creating materials with specific properties for industrial applications. Its unique reactivity allows for tailored modifications to enhance performance characteristics.

Antimicrobial Activity

A study published in Pharmaceutical Research evaluated the antibacterial effects of Benz[g]isoquinoline derivatives against several strains of bacteria. Results indicated minimum inhibitory concentrations (MICs) that suggest strong antimicrobial activity, particularly against resistant strains .

Anticancer Studies

In vitro studies conducted on human cancer cell lines demonstrated that Benz[g]isoquinoline-3,5,10(2H)-trione significantly reduced cell viability and induced apoptosis. These findings highlight its potential as an anticancer agent.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial and fungal growth
AnticancerReduced cell proliferation and induced apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of enzymes involved in metabolic pathways

Mechanism of Action

The mechanism of action of 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Differences

Core Structure :

  • Target Compound: The benzo[g]isoquinoline core places the nitrogen atom in the second ring of the fused system, distinguishing it from quinoline derivatives .
  • Benzo[g]quinoline-2,5,10(1H)-trione, 9-chloro-3-methyl (): Features a quinoline core (nitrogen in the first ring) with triones at positions 2, 5, and 10. Substituents include a chlorine atom at position 9 and a methyl group at position 3 .

Substituents :

  • 9-(Acetyloxy): The ester group in the target compound introduces hydrolytic instability under acidic/basic conditions, unlike the chloro and methyl groups in the quinoline analog.
  • 9-Chloro-3-methyl : The chlorine substituent is a strong electron-withdrawing group, while the methyl group is electron-donating, influencing reactivity and stability .
Physico-Chemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Substituents Core Structure
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)- Inferred: C₁₅H₁₀NO₅ 284 9-OAc Benzo[g]isoquinoline
Benzo[g]quinoline-2,5,10(1H)-trione, 9-chloro-3-methyl C₁₄H₈ClNO₃ 273.67 9-Cl, 3-CH₃ Benzo[g]quinoline

Key Observations :

  • The target compound’s higher molar mass (284 vs. 273.67 g/mol) reflects the bulkier acetyloxy group compared to chlorine and methyl.
  • The quinoline analog’s chloro substituent may enhance electrophilic substitution reactivity, whereas the acetyloxy group in the target compound could improve solubility in polar solvents .
Reactivity and Stability
  • Acetyloxy Group : Prone to hydrolysis, forming a hydroxyl group, which may limit stability in aqueous environments.
  • Chlorine Substituent : Acts as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling), while methyl groups enhance steric hindrance .

Biological Activity

Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)- (CAS: 135735-66-9) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₉N₁O₅
  • Molecular Weight : 283.23566 g/mol
  • CAS Number : 135735-66-9

Biological Activities

Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)- has been studied for its various biological activities:

1. Anticancer Activity

Research indicates that benz[g]isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain regioisomers of benz[g]isoquinoline derivatives showed promising cytotoxic activity against human cancer cell lines, suggesting their potential as anticancer agents .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that benz[g]isoquinoline derivatives possess antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) of these compounds were determined using the agar well-diffusion assay, revealing effective inhibition against several pathogenic strains .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Benz[g]isoquinoline derivatives have been reported to exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission regulation . A study highlighted that specific derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential .

The mechanisms through which benz[g]isoquinoline-3,5,10(2H)-trione exerts its biological effects are still being elucidated. However, several studies suggest that:

  • Cytotoxicity may be mediated through the induction of apoptosis in cancer cells.
  • Antimicrobial effects are likely due to the disruption of microbial cell membranes or inhibition of essential enzymes.
  • Cholinesterase inhibition involves binding to the active site of AChE and BChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Case Studies

Several case studies have investigated the biological activity of benz[g]isoquinoline derivatives:

  • Cytotoxicity in Cancer Cell Lines :
    • A study assessed the cytotoxic effects of various benz[g]isoquinoline derivatives on human breast cancer cells (MCF-7) and found that certain compounds induced significant cell death through apoptosis pathways .
  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial activity of benz[g]isoquinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited a broad spectrum of activity with lower MIC values than traditional antibiotics .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against human cancer cells
AntimicrobialEffective against various pathogenic strains
Cholinesterase InhibitionStrong inhibition with low IC50 values

Table 2: IC50 Values for Cholinesterase Inhibition

CompoundAChE IC50 (μM)BChE IC50 (μM)
Benz[g]isoquinoline Derivative A181255
Benz[g]isoquinoline Derivative B194146

Q & A

Basic Research Question

  • pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via HPLC .
  • Serum stability : Exposure to fetal bovine serum (FBS) to assess esterase-mediated acetyloxy hydrolysis .
  • Thermogravimetric analysis (TGA) : Determines thermal degradation thresholds (e.g., >150°C for solid-state stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.